4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzenesulfonamide
Description
4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzenesulfonamide is a complex organic compound that features a unique structure combining an indole derivative with a benzenesulfonamide group
Properties
IUPAC Name |
4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-11-8-14-15(9-17(2,3)10-16(14)20)19(11)12-4-6-13(7-5-12)23(18,21)22/h4-8H,9-10H2,1-3H3,(H2,18,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDLTSOUVVYKSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C3=CC=C(C=C3)S(=O)(=O)N)CC(CC2=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors
Formation of the Indole Derivative: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Benzenesulfonamide Group: The indole derivative is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the effectiveness of benzenesulfonamide derivatives, including the target compound, in cancer treatment. Research indicates that these compounds can inhibit specific carbonic anhydrases (CAs), particularly CA IX, which is overexpressed in various tumors. For instance:
- Enzyme Inhibition : The compound demonstrated significant inhibition of CA IX with an IC ranging from 10.93 to 25.06 nM. This selectivity for CA IX over CA II suggests potential for targeted cancer therapies .
- Induction of Apoptosis : In vitro studies on MDA-MB-231 breast cancer cells showed that the compound could induce apoptosis significantly more than control treatments .
Antimicrobial Properties
In addition to its anticancer effects, this compound has been evaluated for its antimicrobial properties:
- Bacterial Growth Inhibition : The inhibition of carbonic anhydrases in bacteria can interfere with their growth. Studies have shown that benzenesulfonamide derivatives exhibit antibacterial and anti-biofilm activities against various pathogens .
Antidiabetic Potential
Another area of research involves the antidiabetic effects of sulfonamide derivatives:
- Hypoglycemic Activity : Some benzenesulfonamide derivatives have shown promising results in reducing blood glucose levels in diabetic models. For example, certain synthesized derivatives demonstrated significant reductions in blood glucose levels compared to glibenclamide, a standard antidiabetic drug .
Case Study 1: Anticancer Efficacy
A study conducted by Mohamed T. M. Nemr et al. explored the synthesis and biological evaluation of new benzenesulfonamide derivatives as potential anticancer agents. The study found that one particular derivative not only inhibited CA IX effectively but also induced apoptosis in cancer cell lines through mechanisms involving increased annexin V-FITC positivity .
Case Study 2: Antimicrobial Activity
Research published by Abbasi et al. examined new sulfonamides for their inhibitory effects on acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases such as Alzheimer's and also showcased antimicrobial properties against various bacterial strains .
Case Study 3: Antidiabetic Evaluation
The synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides was evaluated for their antidiabetic activity using a streptozotocin-induced diabetic rat model. The results indicated that several derivatives exhibited notable hypoglycemic effects comparable to established drugs like glibenclamide .
Mechanism of Action
The mechanism of action of 4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors or enzymes, potentially inhibiting their activity. The sulfonamide group may enhance binding affinity through hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,2,6,6-tetramethyl-piperidinooxy: This compound shares the indole core but differs in the functional groups attached, leading to different chemical properties and applications.
N-[4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)phenyl]acetamide: Similar in structure but with an acetamide group instead of a sulfonamide, resulting in different biological activities.
Uniqueness
4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzenesulfonamide is unique due to the combination of the indole and benzenesulfonamide groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Biological Activity
The compound 4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzenesulfonamide is a derivative of indole with potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by a sulfonamide group attached to an indole derivative. The molecular formula is , and its molecular weight is approximately 367.46 g/mol. The presence of the trimethyl group and the tetrahydroindole ring contributes to its unique biological activity.
1. Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. For instance, a related compound demonstrated an IC50 value of 150 nM for COX-2 with a high selectivity index (COX-1/COX-2 inhibition ratio: 570.6) . This suggests that derivatives of this class may serve as effective anti-inflammatory agents.
| Compound | COX-2 IC50 (nM) | COX-1 IC50 (nM) | Selectivity Index |
|---|---|---|---|
| Compound A | 150 | 85 | 1.76 |
| Compound B | 200 | 120 | 1.67 |
| This Compound | TBD | TBD | TBD |
2. Antimicrobial Activity
Studies have shown that sulfonamide derivatives possess antimicrobial properties. The biological activity against various bacterial strains has been documented, indicating potential use in treating bacterial infections. The mechanism often involves inhibition of bacterial folate synthesis pathways.
3. Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress-related diseases. Preliminary studies suggest that the indole moiety may enhance the antioxidant capacity of the molecule .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It inhibits key enzymes involved in inflammation and infection processes.
- Receptor Interaction : The compound may interact with specific receptors in inflammatory pathways.
Case Studies
Several case studies highlight the potential applications of this compound:
Case Study 1: Inhibition of COX Enzymes
In vitro studies have shown that analogs of this compound significantly inhibit COX enzymes, leading to reduced prostaglandin synthesis and inflammation .
Case Study 2: Antimicrobial Efficacy
A study on sulfonamide derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, supporting their use as antimicrobial agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
